Technical Guide: 5-Boc-Octahydropyrrolo[3,4-c]pyridine (CAS 351370-99-5)
Technical Guide: 5-Boc-Octahydropyrrolo[3,4-c]pyridine (CAS 351370-99-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Boc-Octahydropyrrolo[3,4-c]pyridine, with CAS number 351370-99-5, is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its rigid bicyclic scaffold makes it a valuable component for the synthesis of complex molecules with specific three-dimensional orientations, which is crucial for targeted interactions with biological macromolecules. This technical guide provides a comprehensive overview of the known properties and applications of this compound, with a particular focus on its role as a key intermediate in the development of novel therapeutic agents.
Physicochemical Properties
The fundamental physicochemical properties of 5-Boc-Octahydropyrrolo[3,4-c]pyridine are summarized in the tables below. This data has been compiled from various chemical suppliers and databases.
General Information
| Property | Value | Source |
| CAS Number | 351370-99-5 | [1][2] |
| Molecular Formula | C₁₂H₂₂N₂O₂ | [1] |
| Molecular Weight | 226.32 g/mol | [1] |
| IUPAC Name | tert-butyl octahydropyrrolo[3,4-c]pyridine-5(1H)-carboxylate | [] |
| Synonyms | 5-Boc-octahydropyrrolo[3,4-c]pyridine, tert-Butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate | [] |
| Appearance | Off-white to light yellow solid | [] |
Calculated Properties
| Property | Value | Source |
| Boiling Point (predicted) | 313.8 ± 25.0 °C at 760 mmHg | [] |
| Density (predicted) | 1.052 ± 0.06 g/cm³ | [] |
| pKa (predicted) | 11.15 ± 0.20 | [] |
Spectroscopic Data
While several commercial suppliers indicate the availability of spectroscopic data such as ¹H NMR, ¹³C NMR, and Mass Spectrometry for 5-Boc-Octahydropyrrolo[3,4-c]pyridine, the actual spectra are not publicly available in the reviewed literature. Researchers are advised to acquire this data from their respective suppliers or through in-house analysis upon procurement of the compound.
Synthesis and Experimental Protocols
Example Experimental Protocol: Use in Reductive Amination
The following protocol is adapted from patent literature and describes the use of 5-Boc-Octahydropyrrolo[3,4-c]pyridine in a reductive amination reaction to form a more complex molecule.
Reaction: Reductive amination of 1-methyl-1H-pyrazole-4-carbaldehyde with 5-Boc-octahydropyrrolo[3,4-c]pyridine.
Materials:
-
5-Boc-octahydropyrrolo[3,4-c]pyridine (CAS 351370-99-5)
-
1-methyl-1H-pyrazole-4-carbaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Nitrogen (N₂) atmosphere
Procedure:
-
In a sealed tube under a nitrogen atmosphere, a solution of 5-Boc-octahydropyrrolo[3,4-c]pyridine (339 mg; 1.5 mmol) and 1-methyl-1H-pyrazole-4-carbaldehyde (150 mg; 1.4 mmol) in DCE (5 mL) is stirred at room temperature.
-
After 10 minutes, sodium triacetoxyborohydride (867 mg; 4.1 mmol) is added to the reaction mixture.
-
The reaction is stirred at room temperature and monitored for completion (e.g., by TLC or LC-MS).
-
Upon completion, the reaction is quenched and worked up using standard procedures to isolate the desired product.
-
Purification is typically achieved by column chromatography.
The workflow for this experimental protocol can be visualized as follows:
Caption: Workflow for the reductive amination of an aldehyde with 5-Boc-Octahydropyrrolo[3,4-c]pyridine.
Role in Drug Discovery and Biological Context
The octahydropyrrolo[3,4-c]pyridine scaffold is a key structural motif in the design of various biologically active molecules. While the Boc-protected form (CAS 351370-99-5) is primarily an intermediate, the deprotected core is utilized to synthesize compounds targeting a range of diseases.
Inhibition of the Menin-MLL Interaction in Leukemia
A significant application of derivatives of 5-Boc-Octahydropyrrolo[3,4-c]pyridine is in the development of inhibitors of the protein-protein interaction between menin and Mixed Lineage Leukemia (MLL) protein.[4] This interaction is crucial for the oncogenic activity of MLL fusion proteins, which are implicated in aggressive forms of acute leukemia.[4]
The signaling pathway can be simplified as follows: In MLL-rearranged leukemias, the MLL fusion protein aberrantly interacts with menin. This complex then binds to chromatin and upregulates the expression of target genes like HOXA9 and MEIS1, which drives leukemogenesis by promoting cell proliferation and blocking differentiation.[4] Small molecule inhibitors, synthesized using the octahydropyrrolo[3,4-c]pyridine scaffold, are designed to bind to menin and disrupt its interaction with the MLL fusion protein. This disruption leads to the downregulation of the target genes, inducing apoptosis and differentiation of the leukemic cells.[4]
Caption: Mechanism of action for menin-MLL inhibitors derived from the octahydropyrrolo[3,4-c]pyridine scaffold.
Other Potential Applications of the Pyrrolo[3,4-c]pyridine Scaffold
Review articles on the broader class of pyrrolo[3,4-c]pyridine derivatives suggest a wide range of potential pharmacological activities. These include applications in treating diseases of the nervous and immune systems, as well as potential antidiabetic, antimycobacterial, antiviral, and broader antitumor activities.[5][6] This highlights the versatility of this heterocyclic system in the design of new therapeutic agents.
Safety and Handling
Specific safety data sheets for 5-Boc-Octahydropyrrolo[3,4-c]pyridine should be consulted prior to handling. General laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), are required. The compound should be handled in a well-ventilated area.
Storage: Store in a cool, dry place, protected from light.[]
Conclusion
5-Boc-Octahydropyrrolo[3,4-c]pyridine (CAS 351370-99-5) is a valuable building block for medicinal chemists, particularly in the synthesis of inhibitors for challenging therapeutic targets such as the menin-MLL protein-protein interaction. While detailed public information on its synthesis and complete spectroscopic characterization is limited, its utility as a key intermediate is well-established. This guide provides the core physicochemical properties and illustrates its significant role in the development of potential treatments for acute leukemias, underscoring its importance for professionals in the field of drug discovery and development.
References
- 1. tert-Butyl octahydro-5H-pyrrolo(3,4-c)pyridine-5-carboxylate | C12H22N2O2 | CID 19691292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Boc-Octahydropyrrolo[3,4-c]pyridine | CymitQuimica [cymitquimica.com]
- 4. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
